cis-4-Hexen-1-ol

説明

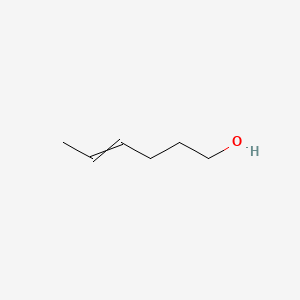

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-hex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIODUHBZHNXFP-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883609 | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

159.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

928-91-6, 6126-50-7, 928-92-7 | |

| Record name | cis-4-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HEXEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-1-OL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Hexen-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-4-Hexen-1-ol. This aliphatic alcohol is of interest in various fields, including fragrance, flavor, and as a potential biochemical reagent. This document consolidates key data into structured tables and outlines relevant experimental workflows to facilitate its application in research and development.

Chemical Structure and Identification

This compound, also known as (Z)-4-Hexen-1-ol, is a six-carbon alcohol with a single cis-configured double bond between the fourth and fifth carbon atoms.[1]

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | (4Z)-hex-4-en-1-ol[2] |

| Synonyms | cis-1-Hydroxy-4-hexene[3] |

| CAS Number | 928-91-6[4] |

| Molecular Formula | C₆H₁₂O[4] |

| Molecular Weight | 100.16 g/mol [4] |

| SMILES | C/C=C\CCCO[5] |

| InChI Key | VTIODUHBZHNXFP-IHWYPQMZSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid[3] |

| Boiling Point | 80 °C at 30 mm Hg |

| Density | 0.86 g/cm³[5] |

| Refractive Index | 1.4410-1.4460 @ 20°C[2] |

| Flash Point | 65 °C[5] |

| Solubility | Moderately soluble in water; more soluble in organic solvents. |

Experimental Protocols

Synthesis of cis-Alkenols (Illustrative Protocol)

A direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a general approach for the synthesis of cis-alkenols can be adapted from established methods, such as the selective hydrogenation of a corresponding alkyne. The following is a logical workflow based on common organic synthesis practices.

Caption: Illustrative workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a balloon of hydrogen gas, dissolve hex-4-yn-1-ol in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

-

Catalyst Addition: Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using the balloon. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.

Analytical Characterization

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like this compound.

Caption: Workflow for the analysis of this compound by GC-MS.

Illustrative GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-350

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the presence of the cis-double bond and the alcohol functionality.

Typical NMR Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR:

-

Expected Chemical Shifts (δ):

-

~0.9-1.0 ppm (triplet, 3H, -CH₃)

-

~1.6-1.7 ppm (quintet, 2H, -CH₂-CH₂OH)

-

~2.0-2.1 ppm (quartet, 2H, =CH-CH₂-)

-

~3.6-3.7 ppm (triplet, 2H, -CH₂OH)

-

~5.3-5.5 ppm (multiplet, 2H, -CH=CH-)

-

-

-

¹³C NMR:

-

Expected Chemical Shifts (δ):

-

~14 ppm (-CH₃)

-

~23 ppm (=CH-CH₂-)

-

~32 ppm (-CH₂-CH₂OH)

-

~62 ppm (-CH₂OH)

-

~125 ppm (-CH=)

-

~130 ppm (=CH-)

-

-

Signaling Pathways and Biological Activity

Currently, there is a lack of significant scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways. Its biological effects are primarily recognized in the context of its role as a volatile organic compound with chemo-attractive properties for certain insect species.[6] Further research may elucidate its potential interactions with biological systems at a molecular level.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with this compound. The tabulated data offers quick access to its key chemical and physical properties, while the outlined experimental workflows provide a practical foundation for its synthesis and analysis. While its role in cellular signaling remains to be explored, its well-defined structure and properties make it a valuable compound for various applications in chemistry and entomology.

References

(Z)-4-Hexen-1-ol: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Hexen-1-ol, a C6 volatile organic compound, is a significant contributor to the characteristic green and grassy aroma of many fruits and vegetables. Beyond its sensory attributes, this molecule plays a crucial role in plant defense signaling pathways. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for (Z)-4-Hexen-1-ol. Quantitative data on its presence in various natural sources are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, signaling pathways involving (Z)-4-Hexen-1-ol are visualized to facilitate a deeper understanding of its biological functions.

Discovery and Identification

While a singular definitive "discovery" of (Z)-4-Hexen-1-ol is not well-documented, its identification is intrinsically linked to the broader exploration of "green leaf volatiles" (GLVs). These compounds, responsible for the smell of freshly cut grass, were first isolated and characterized in the mid-20th century. Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the following decades allowed for the precise identification and characterization of individual GLVs, including (Z)-4-Hexen-1-ol, from a multitude of plant species. A notable synthesis of (Z)-3-Hexen-1-ol, a closely related isomer, was reported in 1982, highlighting the ongoing interest in these compounds for the flavor and fragrance industry. The focus of research has since expanded to elucidate its significant biological roles in plant physiology and ecology.

Natural Occurrence

(Z)-4-Hexen-1-ol is a ubiquitous green leaf volatile produced by most terrestrial plants. Its formation is typically initiated by tissue damage, such as from herbivory or mechanical stress. It is a key aroma component in a variety of fruits, vegetables, and other plant-derived products.

Table 1: Quantitative Occurrence of (Z)-4-Hexen-1-ol in Various Natural Sources

| Natural Source | Cultivar/Variety | Concentration Range | Analytical Method | Reference |

| Tomato (Solanum lycopersicum) | Four different cultivars | Present in pericarp, septa, columella, and locular gel tissues | HS-SPME-GC-MS | [1] |

| Raspberry (Rubus idaeus) | 'Chilliwack', 'Tulameen', 'Willamette', 'Yellow Meeker', 'Meeker' | Varied concentrations observed among cultivars | Not specified | [2] |

| Peach (Prunus persica) | 'Oro A', 'Bolero' and their offspring | Influences "leafy, fruity, fresh cut grass" notes | HS-SPME-GC/MS | [3] |

| Grape (Vitis vinifera) | 'Cabernet Sauvignon' | Metabolite of linolenic acid | Not specified | [4] |

| Processed Vegetables | General | Up to 2.00000 ppm | FEMA GRAS | [5] |

Biosynthesis: The Lipoxygenase (LOX) Pathway

(Z)-4-Hexen-1-ol is synthesized in plants through the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to cellular damage. This pathway converts polyunsaturated fatty acids into a variety of bioactive compounds, including GLVs.

The biosynthesis begins with the release of linolenic acid from plant cell membranes by lipases. The enzyme lipoxygenase (LOX) then introduces a hydroperoxy group into the fatty acid chain. Subsequently, hydroperoxide lyase (HPL) cleaves the hydroperoxylated fatty acid, generating a C6 aldehyde, (Z)-3-hexenal. This unstable aldehyde can then be reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexen-1-ol. Isomerization can also occur, leading to the formation of other C6 volatiles. While the primary product is often the 3-isomer, the 4-isomer is also found in various plants, suggesting further enzymatic or non-enzymatic rearrangements.[6][7][8]

Biological Role in Plant Defense Signaling

(Z)-4-Hexen-1-ol and other GLVs act as signaling molecules in plant defense. When released upon herbivore attack, these volatiles can act as airborne signals, priming nearby undamaged plants for potential threats. This plant-plant communication can lead to the upregulation of defense-related genes and the production of defensive compounds in the receiving plants. Furthermore, GLVs can attract natural enemies of the herbivores, such as parasitic wasps, in an indirect defense mechanism.

Experimental Protocols

The analysis of (Z)-4-Hexen-1-ol from plant matrices is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol provides a general framework for the extraction of (Z)-4-Hexen-1-ol from plant tissue. Optimization of parameters such as fiber type, extraction time, and temperature may be required for different sample matrices.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Heating block or water bath with temperature control

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 1-5 g) in a suitable buffer or deionized water. Alternatively, intact tissue can be used.

-

Vial Sealing: Transfer the homogenate or intact tissue to a headspace vial. For quantitative analysis, add a known amount of an appropriate internal standard. Immediately seal the vial with the screw cap.

-

Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile compounds.

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column. The desorption time and temperature will depend on the GC-MS method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes

-

-

Injection Mode: Splitless

Typical MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Data Analysis:

-

Identification of (Z)-4-Hexen-1-ol is based on the comparison of its mass spectrum and retention time with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

(Z)-4-Hexen-1-ol is a multifaceted molecule with significant implications in both the food and agricultural sciences. Its role as a key aroma compound and a plant defense signaling molecule underscores its importance. The analytical methods outlined in this guide provide a robust framework for its accurate identification and quantification, enabling further research into its diverse functions and potential applications. As our understanding of the intricate chemical communication networks in nature deepens, the study of compounds like (Z)-4-Hexen-1-ol will undoubtedly continue to be a fruitful area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. âFlavor Intensityâ Evaluation of Two Peach Fruit Accessions and their Four Offspring at Unripe and Ripe Stages by HS-SPME-GC/MS [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-4-Hexen-1-ol, a key aliphatic alcohol. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined to assist researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 5.46 | m | J(A,B)=10.7, J(A,E)=-1.5, J(A,G)=6.6 | H-4 |

| 5.39 | m | J(B,E)=7.2, J(B,G)=-1.6 | H-5 |

| 3.598 | t | -CH₂OH (H-1) | |

| 2.107 | m | -CH₂- (H-3) | |

| 1.61 | m | -CH₂- (H-2) | |

| 1.61 | d | -CH₃ (H-6) |

Solvent: CDCl₃. Instrument Frequency: 400 MHz. Data sourced from ChemicalBook.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 129.8 | C-4 |

| 124.9 | C-5 |

| 62.4 | C-1 |

| 30.6 | C-2 |

| 20.7 | C-3 |

| 12.8 | C-6 |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3330 (broad) | O-H stretch (alcohol) |

| ~3010 | =C-H stretch (alkene) |

| ~2930, ~2870 | C-H stretch (alkane) |

| ~1655 | C=C stretch (alkene) |

| ~1450 | C-H bend (alkane) |

| ~1050 | C-O stretch (alcohol) |

| ~720 | =C-H bend (cis-alkene) |

Data interpreted from typical IR absorption ranges and spectra available from various chemical suppliers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 100 | 6.4 | [M]⁺ (Molecular Ion) |

| 82 | 53.9 | [M - H₂O]⁺ |

| 67 | 100.0 | [C₅H₇]⁺ |

| 55 | 41.0 | [C₄H₇]⁺ |

| 41 | 71.8 | [C₃H₅]⁺ |

Source Temperature: 220 °C, Sample Temperature: 160 °C, 75 eV. Data sourced from ChemicalBook and NIST WebBook.[2][3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5][7]

-

Ensure complete dissolution by gentle vortexing or sonication.[5]

-

Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6][7] The final sample height in the tube should be around 4-5 cm.[5][7]

-

-

Data Acquisition :

-

Wipe the exterior of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.[5]

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

-

Tune and match the probe for the nucleus of interest (¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data acquisition.[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Data Acquisition :

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[9]

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator.[8][10]

-

Mass Spectrometry (MS)

-

Sample Introduction (for a volatile liquid) :

-

For a volatile liquid like this compound, direct injection or introduction via Gas Chromatography (GC-MS) is common.

-

In a typical GC-MS setup, a small volume of the sample is injected into the heated injection port of the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a chromatographic column, which separates the components of the sample.

-

The separated components then enter the ion source of the mass spectrometer.

-

-

Ionization and Analysis :

-

In the ion source, the sample molecules are ionized, typically by electron impact (EI).

-

The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR spectrum [chemicalbook.com]

- 2. (Z)-Hex-4-en-1-ol(928-91-6) 13C NMR [m.chemicalbook.com]

- 3. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 4. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

Physical properties of cis-4-Hexen-1-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of cis-4-Hexen-1-ol, specifically its boiling point and density. The information is presented to support research and development activities where this compound is of interest.

Core Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₂O.[1][2][3] It is recognized for its potent, green vegetable-like aroma and is utilized in the flavor and fragrance industry.[4][5][6] A comprehensive understanding of its physical characteristics is crucial for its application in various scientific and industrial fields.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 158 - 159 °C | @ 760 mmHg |

| 159 - 160 °C | @ 760 mmHg[5][6][7] | |

| 158 °C | Not specified | |

| Density | 0.840 - 0.860 g/mL | @ 20 °C[4] |

| 0.854 - 0.858 g/mL | @ 25 °C[6] | |

| 0.857 g/mL | Not specified |

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound follows established laboratory protocols. Below are detailed methodologies for ascertaining boiling point and density.

Boiling Point Determination (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid.[8][9][10]

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)[11]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Beaker

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the small test tube.

-

The capillary tube, with its open end facing down, is inserted into the liquid in the test tube.

-

The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

-

The entire assembly is placed in a heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.[9]

Density Determination (Pycnometer or Hydrometer Method)

The density of a liquid can be accurately measured using a pycnometer or a hydrometer.[12] A straightforward method involving mass and volume measurements is also commonly employed.[13][14][15]

Apparatus:

-

Graduated cylinder or volumetric flask

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[13]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The combined mass of the graduated cylinder and the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[13]

-

The density is calculated by dividing the mass of the liquid by its volume.[12]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for identifying and characterizing the physical properties of a chemical compound such as this compound.

Caption: Workflow for determining physical properties of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 5. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 7. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 9. jove.com [jove.com]

- 10. phillysim.org [phillysim.org]

- 11. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to cis-4-Hexen-1-ol (CAS: 928-91-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hexen-1-ol, with the CAS number 928-91-6, is an organic compound belonging to the class of unsaturated fatty alcohols.[1] It is a colorless to pale yellow liquid characterized by a distinct green, grassy odor.[2] This compound and its derivatives are of significant interest in various fields, including the flavor and fragrance industry, agriculture, and as intermediates in organic synthesis. Its unique structural feature, a cis-configured double bond between the fourth and fifth carbon atoms, imparts specific chemical reactivity and physical properties. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and essential safety information.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of synthetic routes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O | [1][3][4][5][6][7] |

| Molecular Weight | 100.16 g/mol | [1][3][4][5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [7][8] |

| Odor | Green, grassy | [2] |

| Boiling Point | 159-160 °C at 760 mmHg80 °C at 30 mmHg | [9][10] |

| Melting Point | Not typically reported (liquid at room temperature) | |

| Density | 0.86 g/cm³ | [3][4] |

| Refractive Index | 1.4410-1.4460 @ 20°C | [5][7] |

| Vapor Pressure | 0.929 mmHg @ 25 °C (estimated) | [11][12] |

| Flash Point | 65 °C | [3][4] |

| Water Solubility | 1.6 x 10⁴ mg/L @ 25 °C (estimated) | [11][12] |

| Solubility | Soluble in organic solvents | [2] |

| logP (o/w) | 1.541 (estimated) | [11][13] |

| pKa | 15.13 ± 0.10 (Predicted) | [14] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 928-91-6 | [1][3][4][5][6] |

| IUPAC Name | (4Z)-Hex-4-en-1-ol | [5][7] |

| Synonyms | cis-1-Hydroxy-4-hexene, (Z)-4-Hexen-1-ol | [6][13] |

| InChI Key | VTIODUHBZHNXFP-IHWYPQMZSA-N | [5][7] |

| SMILES | C/C=C\CCCO | [3][4][5][7] |

Synthesis of this compound: Experimental Protocols

The stereoselective synthesis of this compound is of significant interest. Two common and effective methods are the Wittig reaction and the hydroboration-oxidation of a terminal alkyne.

Wittig Reaction Approach

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[1][3][15] To achieve the cis stereochemistry, a non-stabilized ylide is typically employed under salt-free conditions.

Experimental Protocol:

-

Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of triphenylphosphine (B44618) and 1-bromopropane (B46711) in a suitable solvent such as toluene. Heat the mixture to reflux for 24 hours. After cooling to room temperature, the solid propyltriphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Generation of the Ylide: The phosphonium salt is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). The suspension is cooled to -78 °C in a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise via syringe. The mixture is allowed to warm to 0 °C and stirred for 1 hour, during which the color will typically change to deep orange or red, indicating the formation of the ylide.

-

Wittig Reaction: The reaction mixture is cooled back to -78 °C, and a solution of 3-hydroxypropanal (B37111) (1 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Logical Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Hydroboration-Oxidation of 1-Hexyne (B1330390)

This method provides a stereospecific route to the cis-alkene. The hydroboration of an alkyne with a sterically hindered borane, followed by protonolysis, yields the cis-alkene. Subsequent hydroboration-oxidation of the terminal double bond gives the primary alcohol.

Experimental Protocol:

-

Hydroboration of 1-Hexyne: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place a solution of 1-hexyne (1 equivalent) in anhydrous THF. Cool the flask to 0 °C in an ice bath. Add a solution of a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane (B74569) (1 equivalent), in THF dropwise. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Protonolysis: Add glacial acetic acid (3 equivalents) to the reaction mixture and heat to reflux for 3 hours. This step protonates the vinylborane (B8500763) intermediate to form cis-1-hexene.

-

Hydroboration of cis-1-Hexene: After cooling the reaction mixture to room temperature, perform a second hydroboration by adding a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, 1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 40 °C during the addition. Stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by distillation or flash column chromatography on silica gel to yield this compound.

Signaling Pathway for Hydroboration-Oxidation

Caption: Reaction pathway for the synthesis of this compound via hydroboration-oxidation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by signals for the olefinic protons in the range of 5.3-5.5 ppm, appearing as a multiplet. The methylene (B1212753) group adjacent to the hydroxyl group (C1) shows a triplet at approximately 3.6 ppm. The allylic methylene protons (C3) resonate around 2.1 ppm, and the other methylene protons (C2) appear around 1.6 ppm. The terminal methyl group (C6) gives a triplet at about 0.9 ppm. |

| ¹³C NMR | The carbon NMR spectrum displays signals for the two sp² hybridized carbons of the double bond around 125 and 130 ppm. The carbon bearing the hydroxyl group (C1) is observed at approximately 62 ppm. The signals for the other sp³ hybridized carbons appear in the aliphatic region. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z = 100. Key fragmentation patterns include the loss of water (m/z = 82) and cleavage of the carbon chain. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. The C-H stretching of the vinyl group is observed around 3010 cm⁻¹. A characteristic C=C stretching vibration for a cis-alkene appears around 1655 cm⁻¹. The C-O stretching is visible at approximately 1050 cm⁻¹. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS02 | Warning | H226: Flammable liquid and vapor.H227: Combustible liquid. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications

This compound is a valuable compound with diverse applications:

-

Flavor and Fragrance Industry: It is used as a key component in creating natural and fresh green scents in perfumes, cosmetics, and food flavorings.[9]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[2]

-

Agricultural Applications: It has potential use as a plant growth regulator.

Conclusion

This technical guide has provided a comprehensive overview of this compound (CAS 928-91-6), detailing its chemical and physical properties, synthetic methodologies, spectroscopic characteristics, and safety information. The presented data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields, facilitating the effective and safe use of this compound in their work.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | 928-91-6 | FH23817 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound 928-91-6 | TCI AMERICA [tcichemicals.com]

- 7. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (E)-4-hexen-1-ol, 928-92-7 [thegoodscentscompany.com]

- 13. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 14. mdpi.com [mdpi.com]

- 15. Wittig Reaction [organic-chemistry.org]

Synthesis of cis-4-Hexen-1-ol from commercially available starting materials

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of two primary synthetic routes for obtaining cis-4-hexen-1-ol, a valuable building block in organic synthesis. The methodologies detailed herein utilize commercially available starting materials and are selected for their reliability and stereochemical control. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a six-carbon aliphatic alcohol containing a single cis (or Z) configured double bond between carbons 4 and 5. This specific stereochemistry makes it a useful synthon in the construction of more complex molecules, including natural products and pharmacologically active compounds, where precise control of geometry is crucial. The selection of an appropriate synthetic strategy is paramount to achieving high purity and yield of the desired cis-isomer. This guide focuses on two robust and widely employed methods: the partial reduction of an alkyne using a poisoned catalyst and the stereoselective Wittig reaction.

Synthetic Strategies

Two principal and effective methods for the synthesis of this compound are presented:

-

Lindlar Hydrogenation of 4-Hexyn-1-ol: This is a highly stereoselective method that employs a "poisoned" palladium catalyst to achieve the syn-addition of hydrogen across a triple bond, yielding the cis-alkene. The commercially available 4-hexyn-1-ol serves as the direct precursor.

-

Wittig Olefination: This classic reaction involves the coupling of an aldehyde (propanal) with a phosphorus ylide. The use of a non-stabilized ylide, generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide, preferentially affords the Z-alkene.

The choice between these methods may depend on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex applications.

Data Presentation

The following tables summarize the key quantitative data associated with the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Hexyn-1-ol | Hex-4-yn-1-ol | 928-93-8 | C₆H₁₀O | 98.14 |

| Propanal | Propanal | 123-38-6 | C₃H₆O | 58.08 |

| 3-Bromo-1-propanol (B121458) | 3-Bromopropan-1-ol | 627-18-9 | C₃H₇BrO | 138.99 |

| Triphenylphosphine (B44618) | Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 |

| This compound | (Z)-Hex-4-en-1-ol | 928-91-6 | C₆H₁₂O | 100.16 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 5.35-5.55 (m, 2H), 3.64 (t, J=6.3 Hz, 2H), 2.12 (q, J=7.0 Hz, 2H), 1.69 (p, J=6.6 Hz, 2H), 0.97 (t, J=7.5 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 129.9, 125.0, 62.3, 30.7, 23.4, 14.2[1][2] |

| Mass Spectrum (EI) | m/z (%): 100 (M⁺, 6), 82 (54), 67 (100), 55 (41), 41 (72)[1] |

| Infrared (IR) | ~3330 (br, O-H), ~3010 (m, =C-H), ~1655 (w, C=C), ~720 (s, cis C-H bend) cm⁻¹ |

Experimental Protocols

Method 1: Lindlar Hydrogenation of 4-Hexyn-1-ol

This procedure details the partial hydrogenation of 4-hexyn-1-ol to yield this compound. The Lindlar catalyst, a palladium catalyst poisoned with lead, is employed to prevent over-reduction to the corresponding alkane.[3]

Materials:

-

4-Hexyn-1-ol

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline (B57606) (optional, as a further catalyst moderator)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hexyn-1-ol (1.0 eq). Dissolve the alkyne in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Under a nitrogen or argon atmosphere, add the Lindlar catalyst (typically 5-10% by weight relative to the alkyne). For substrates prone to over-reduction, a small amount of quinoline (1-2% by weight) can be added to the reaction mixture.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction should be monitored carefully by TLC or GC analysis to ensure the complete consumption of the starting alkyne and to minimize the formation of the fully saturated hexane-1-ol.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to afford pure this compound.

Expected Yield: 85-98%[4] Stereoselectivity: >95% cis (Z)[4]

Method 2: Wittig Olefination

This synthesis involves two main stages: the preparation of the phosphonium (B103445) salt and the subsequent Wittig reaction.

Part 1: Synthesis of (3-Hydroxypropyl)triphenylphosphonium bromide

This procedure describes the formation of the key phosphonium salt from commercially available starting materials.[5][6]

Materials:

-

3-Bromo-1-propanol

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (B52724) or Toluene (anhydrous)

-

Standard laboratory glassware for reflux

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile or toluene.

-

Addition of Alkyl Halide: Add 3-bromo-1-propanol (1.0 - 1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate from the solution as a white solid.

-

Isolation: After cooling to room temperature, the solid is collected by filtration, washed with cold solvent or diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Expected Yield: High (typically >90%)

Part 2: Wittig Reaction with Propanal

This part details the formation of the ylide and its subsequent reaction with propanal to form this compound.[7][8][9]

Materials:

-

(3-Hydroxypropyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Propanal

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Formation: To a dry, inert-atmosphere-flushed flask containing (3-hydroxypropyl)triphenylphosphonium bromide (1.0 eq) suspended in anhydrous THF, add a strong base (1.0 eq) at 0 °C or room temperature, depending on the base used. The formation of the orange-red ylide indicates a successful deprotonation.

-

Aldehyde Addition: The solution containing the ylide is cooled (typically to -78 °C or 0 °C) and propanal (1.0 eq) is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct and any trans-isomer that may have formed.

Expected Yield: Moderate to good (typically 50-80%) Stereoselectivity: Generally favors the Z (cis) isomer with non-stabilized ylides.[8]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

References

- 1. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-Hex-4-en-1-ol(928-91-6) 13C NMR spectrum [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy (3-Hydroxypropyl)triphenylphosphonium bromide | 51860-45-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to cis-4-Hexen-1-ol as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hexen-1-ol is a volatile organic compound (VOC) belonging to the family of green leaf volatiles (GLVs), which are C6 compounds released by plants upon tissue damage.[1] Characterized by a distinct green, grassy odor, this alcohol plays a significant role in plant-insect interactions and plant defense signaling.[2][3] Its unique chemical structure, featuring a cis-double bond, contributes to its specific biological activity and physical properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, analytical methodologies for its detection, its role in biological signaling pathways, and protocols for its synthesis and analysis. The information presented is intended to be a valuable resource for researchers in the fields of chemical ecology, agriculture, and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, analysis, and understanding of its biological function. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [4] |

| Molecular Weight | 100.16 g/mol | [4] |

| CAS Number | 928-91-6 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Green, grassy, pungent | [3][6] |

| Boiling Point | 159-160 °C at 760 mmHg | |

| Density | 0.857 g/mL at 20 °C | [7] |

| Flash Point | 61.11 °C (142.00 °F) | [3] |

| Refractive Index | 1.4410-1.4460 at 20 °C | [8][9] |

| Water Solubility | 16,000 mg/L at 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [3][5] |

| Vapor Pressure | 0.929 mmHg at 25 °C (estimated) | [3][6] |

| logP (o/w) | 1.541 (estimated) | [3] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Parameters and Values | Source(s) |

| Mass Spectrometry (MS) | NIST Number: 53433; Top Peak (m/z): 67 | [10] |

| Gas Chromatography (GC) | Kovats Retention Index (Standard non-polar): 856, 857; (Standard polar): 1422 | [10] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to standard spectra for identification | [9] |

| Nuclear Magnetic Resonance (NMR) | Data available in spectral databases | [10] |

Biological Significance and Signaling Pathways

This compound, as a green leaf volatile, is a key semiochemical in ecological interactions. It is involved in both plant defense mechanisms and insect chemosensation.

Role in Plant Defense

When a plant is damaged by herbivores or pathogens, it rapidly releases a blend of GLVs, including this compound. These compounds can act as airborne signals to prime the defenses of undamaged parts of the same plant or neighboring plants.[2] This priming does not initiate a full defensive response but prepares the plant to react more quickly and strongly to subsequent attacks.[2] The signaling cascade initiated by GLVs in plants involves rapid changes in ion fluxes, phosphorylation of mitogen-activated protein kinases (MAPKs), and alterations in gene expression related to defense.[2]

Role in Insect Olfaction

Insects utilize a highly sensitive olfactory system to detect VOCs for locating host plants, mates, and avoiding predators.[10] this compound and other GLVs are important cues for many insect species. The detection of these odorants occurs in the insect's antennae, where they bind to Odorant Receptors (ORs) located on the membrane of Olfactory Receptor Neurons (ORNs).[11] This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the antennal lobe of the insect brain for processing.[11]

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound in a sample matrix.

Objective: To identify and quantify this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general analysis. For better separation of isomers, a polar column (e.g., HP-INNOWax) can be used.[12]

Reagents:

-

Helium (carrier gas, 99.999% purity)

-

This compound standard (≥95% purity)

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample and standard dilution.

Procedure:

-

Sample Preparation:

-

For liquid samples, dilute an accurately weighed amount in the chosen solvent.

-

For solid samples, perform a solvent extraction or headspace solid-phase microextraction (SPME).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 ratio), depending on the concentration.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 5 °C/min.

-

Final hold: 220 °C for 5 minutes.

-

-

Carrier Gas Flow: Constant flow of helium at 1.0 mL/min.

-

MS Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-300 amu.

-

-

Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard and reference spectra from a database (e.g., NIST).

-

For quantification, generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Synthesis of this compound via Selective Hydrogenation

This protocol outlines a general approach for the synthesis of this compound from a corresponding alkyne.[13]

Objective: To synthesize this compound.

Reaction Scheme: 4-Hexyn-1-ol → this compound

Materials:

-

4-Hexyn-1-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., methanol (B129727) or ethanol)

-

Quinoline (B57606) (optional, as a catalyst poison enhancer)

Procedure:

-

Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen). Ensure the system is purged with an inert gas (e.g., nitrogen or argon).

-

Reaction Mixture: In the reaction flask, dissolve 4-Hexyn-1-ol in the anhydrous solvent. Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to prevent over-reduction to the alkane.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., from a balloon or a regulator set to a low pressure). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the uptake of hydrogen. The reaction is typically complete when one equivalent of hydrogen has been consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS, NMR, and FTIR.

Applications and Future Perspectives

This compound holds potential in various applications:

-

Flavor and Fragrance Industry: It is used to impart fresh, green notes to perfumes, cosmetics, and food flavorings.[2]

-

Agriculture: As a semiochemical, it can be used in pest management strategies, such as in attractant-based traps or as a component in "push-pull" systems.[2]

-

Chemical Synthesis: It serves as a versatile intermediate for the synthesis of other valuable organic compounds.[2]

Future research may focus on elucidating the specific receptors for this compound in both plants and insects, which could lead to the development of more targeted and effective agricultural products. In the field of drug development, understanding the signaling pathways modulated by such small volatile molecules could inspire novel therapeutic approaches, although this area remains largely unexplored.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It is advisable to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from ignition sources. While comprehensive toxicological data is limited, it is recommended to avoid ingestion and inhalation.[5][14]

This document is intended for research and informational purposes only. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 928-91-6: this compound | CymitQuimica [cymitquimica.com]

- 6. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound (Z)-4-Hexen-1-ol (FDB011532) - FooDB [foodb.ca]

- 9. cis-4-hexén-1-ol, 97 %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. The Plant Volatile-Sensing Mechanism of Insects and Its Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sense of smell - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. fishersci.com [fishersci.com]

Olfactory Profile of cis-4-Hexen-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Olfactory Properties

The olfactory perception of a molecule is intrinsically linked to its physical and chemical properties. A summary of these properties for cis-4-Hexen-1-ol is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 928-91-6 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 159-160 °C at 760 mmHg | [3] |

| Flash Point | 61.11 °C (142.00 °F) | [3] |

| Density | 0.854-0.858 g/cm³ at 25 °C | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |

| Odor Profile | Green, vegetable, pungent, tomato, turnip, brothy, gassy, herbal, musty, metallic | [3] |

| Flavor Profile | Green, tomato, fresh, herbal, vegetable, metallic, earthy, potato, cooked pineapple | [3] |

Sensory Evaluation: Experimental Protocols

The characterization of the olfactory properties of this compound relies on standardized sensory evaluation techniques. These methods employ trained human panelists to ensure objective and reproducible results.

Sensory Panel Selection and Training

A critical component of sensory analysis is the selection and training of a sensory panel. Panelists are screened for their sensory acuity, ability to describe odors, and consistency in judgment. Training involves familiarization with a wide range of odorants, particularly those with "green" notes, to develop a common vocabulary and rating scale usage. The European standard DIN EN ISO 8586:2014-05 provides a comprehensive guide for the selection, training, and monitoring of sensory assessors.[4]

Representative Experimental Protocol for Sensory Profiling

The following protocol is a representative method for the sensory profiling of a "green" volatile compound like this compound, based on established sensory analysis practices.[5]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dipropylene glycol or ethanol, at a concentration of 1.0% or less to avoid olfactory fatigue.[3] Serial dilutions are then prepared to present to the panelists.

-

Presentation: Samples are presented to panelists in coded, odorless containers. Panelists are instructed to assess the odor by sniffing the headspace of the container.

-

Evaluation: Panelists rate the intensity of various odor descriptors (e.g., green, grassy, vegetable, pungent, fruity, metallic) on a structured scale, such as a 15-point intensity scale.

-

Data Analysis: The data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each descriptor, providing a quantitative sensory profile of the compound.

Gas Chromatography-Olfactometry (GC-O): A Powerful Analytical Tool

Gas Chromatography-Olfactometry (GC-O) is a highly sensitive technique that combines the separation power of gas chromatography with the perceptive ability of the human nose as a detector.[6] This method is invaluable for identifying the specific volatile compounds responsible for the aroma of a complex mixture.

Representative Experimental Protocol for GC-O Analysis

The following is a generalized protocol for the GC-O analysis of a sample containing this compound.

-

Sample Introduction: A sample containing volatile compounds is injected into the gas chromatograph.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A common column choice for such analyses is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

-

Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).[8]

-

Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time and a description of any detected odors.

-

Data Integration: The data from the chemical detector and the olfactory panelist are combined to correlate specific chemical compounds with their perceived odors.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs).[9] While the specific receptor for this compound has not been definitively identified, the structurally similar compound, cis-3-hexen-1-ol (B126655), is known to activate the olfactory receptor OR2J3.[10][11]

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating an associated G protein (Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), which in turn opens cyclic nucleotide-gated ion channels. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.[12]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative experimental workflow for sensory evaluation and the general olfactory signaling pathway.

Conclusion

This compound possesses a potent and complex "green" olfactory profile that is of significant interest to the flavor, fragrance, and food science industries. While its qualitative odor characteristics are well-documented, a definitive quantitative olfactory threshold remains to be established. The methodologies of sensory panel evaluation and Gas Chromatography-Olfactometry provide robust frameworks for the detailed characterization of this and other volatile aroma compounds. Further research to identify the specific olfactory receptor(s) responsible for its perception and to precisely quantify its odor detection threshold will provide deeper insights into the mechanisms of "green" odor perception.

References

- 1. mdpi.com [mdpi.com]

- 2. cetjournal.it [cetjournal.it]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. vbn.aau.dk [vbn.aau.dk]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 9. peerj.com [peerj.com]

- 10. Genetic Variation in the Odorant Receptor OR2J3 Is Associated with the Ability to Detect the “Grassy” Smelling Odor, cis-3-hexen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OR2J3 - Wikipedia [en.wikipedia.org]

- 12. platform.opentargets.org [platform.opentargets.org]

The Biological Significance of cis-4-Hexen-1-ol in Insects: An In-depth Technical Guide

Introduction to Green Leaf Volatiles and their Role in Insect Behavior

Green leaf volatiles (GLVs) are a class of C6 volatile organic compounds, including aldehydes, alcohols, and esters, that are released from plant leaves upon mechanical damage or herbivory. These compounds are crucial mediators of plant-insect interactions, acting as semiochemicals that can either attract or repel insects. The specific behavioral response elicited by a GLV is dependent on the insect species, its physiological state, and the ecological context.

The most studied of these is (Z)-3-hexen-1-ol (cis-3-hexen-1-ol), which is known to play a significant role in host plant location for many herbivorous insects.[1] It can also act as a repellent for some species and serves as a cue for predatory and parasitic insects to locate their herbivorous prey.[1] Given the structural similarity, it is plausible that cis-4-Hexen-1-ol may also have a role in insect chemical communication, though its specific functions remain to be elucidated.

Perception of Green Leaf Volatiles by Insects

The insect olfactory system is highly sensitive and specialized for detecting volatile chemical cues in the environment. The perception of GLVs like hexenols begins at the peripheral olfactory organs, primarily the antennae.

Olfactory Sensory Neurons and Receptors

Odor molecules, upon entering the pores of the olfactory sensilla on the insect antenna, are thought to be bound by Odorant-Binding Proteins (OBPs) which transport these hydrophobic molecules through the aqueous sensillar lymph to the dendritic membrane of Olfactory Sensory Neurons (OSNs). Here, the odorant interacts with specific Olfactory Receptors (ORs). Insect ORs are ligand-gated ion channels that, upon binding with a specific odorant, undergo a conformational change, leading to the influx of ions and depolarization of the OSN. This generates an electrical signal that is transmitted to the antennal lobe of the insect brain for further processing. While specific ORs for this compound have not been identified, it is known that different insect species possess a repertoire of ORs with varying specificities to different GLV isomers.

Signaling Pathway for Green Leaf Volatile Perception

The binding of a GLV to an olfactory receptor initiates a signal transduction cascade that results in a behavioral response. The general pathway is believed to be as follows:

Quantitative Data on Insect Responses to C6 Alcohols

As stated, quantitative data for this compound is not available. The following table summarizes representative electroantennogram (EAG) and behavioral data for the closely related cis-3-hexen-1-ol (B126655) and other C6 alcohols to provide a comparative context. EAG measures the overall electrical response of the antenna to a volatile compound, indicating its detection by olfactory receptors.

| Insect Species | Compound | Dose/Concentration | EAG Response (mV or % of Standard) | Behavioral Response | Reference |

| Liriomyza sativae (leafminer fly) | (Z)-3-hexen-1-ol | Not specified | Higher than C5 or C7 alcohols | Attraction | [1] |

| Spodoptera frugiperda (fall armyworm) | Hexan-1-ol | 10 µg | Stronger than hexanal | Not specified | [2] |

| Spodoptera frugiperda (fall armyworm) | (E)-3-hexenol | 10 µg | Weaker than hexan-1-ol | Not specified | [2] |

| Athetis dissimilis (moth) | cis-3-hexen-1-ol | Not specified | 1.30 ± 0.10 mV (males) | Not specified | [3] |

| Athetis dissimilis (moth) | trans-2-hexen-1-ol | Not specified | 1.27 ± 0.18 mV (males) | Not specified | [3] |

| Leptinotarsa decemlineata (Colorado potato beetle) | trans-2-hexen-1-ol | 10-3 (v/v) | High | Attraction | [4] |

| Leptinotarsa decemlineata (Colorado potato beetle) | cis-3-hexen-1-ol | 10-3 (v/v) | High | Attraction | [4] |

Experimental Protocols

The following sections detail the standard methodologies used to assess the electrophysiological and behavioral responses of insects to volatile compounds. These protocols are directly applicable to the future study of this compound.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odor stimulus.

Methodology:

-

Insect Preparation: An adult insect is immobilized, and its head is excised.

-

Electrode Placement: A recording electrode, typically a glass capillary filled with a saline solution, is placed in contact with the distal tip of the antenna. A reference electrode is inserted into the base of the head or the antenna.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known concentration of the test compound (e.g., this compound dissolved in a solvent like hexane (B92381) and applied to filter paper) is introduced into the airstream for a short duration (e.g., 0.5 seconds) via a stimulus controller.

-

Data Recording: The voltage change (depolarization) across the antenna is amplified and recorded using specialized software. The amplitude of the EAG response is measured in millivolts (mV).

-